

Physical and chemical properties of Deschloro-Zopiclone

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An In-depth Technical Guide on the Physical and Chemical Properties of **Deschloro-Zopiclone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloro-Zopiclone is a known impurity and metabolite of Zopiclone, a non-benzodiazepine hypnotic agent used for the treatment of insomnia.[1][2] Understanding the physical and chemical properties of **Deschloro-Zopiclone** is crucial for quality control, impurity profiling, and pharmacological assessment in drug development. This guide provides a comprehensive overview of the available technical data on **Deschloro-Zopiclone**, including its physicochemical properties, analytical methodologies for its characterization, and its expected mechanism of action based on its structural similarity to Zopiclone.

Chemical and Physical Properties

Deschloro-Zopiclone, also known by its IUPAC name (5-oxo-6-pyridin-2-yl-7H-pyrrolo[3,4-b]pyrazin-7-yl) 4-methylpiperazine-1-carboxylate, is a derivative of Zopiclone lacking the chlorine atom on the pyridine ring.[3] This structural modification influences its physicochemical properties.

Tabulated Physicochemical Data

The following tables summarize the key physical and chemical properties of **Deschloro- Zopiclone**. It is important to note that much of the publicly available data is computationally



predicted.

Table 1: General and Computed Properties of Deschloro-Zopiclone

Property	Value	Source
Molecular Formula	C17H18N6O3	[4][3][5]
Molecular Weight	354.36 g/mol	[4][3][5]
Exact Mass	354.14403846 Da	[3]
Monoisotopic Mass	354.14403846 Da	[3]
Topological Polar Surface Area	91.8 Ų	[3]
Heavy Atom Count	26	[3]
Complexity	539	[3]
XLogP3	-0.2	[3]

Table 2: Experimental and Predicted Physical Properties of Deschloro-Zopiclone

Property	Value	Remarks	Source
Physical State	Solid, Off-White to Pale Beige	Experimental	[6]
рКа	6.70 ± 0.10	Predicted	[6]
Solubility	DMSO: 16.67 mg/mL (47.04 mM)	Requires sonication	[4]
Acetonitrile, Chloroform, Methanol	Slightly soluble (Methanol may require heating)	[6]	

For comparison, the parent compound Zopiclone has a melting point of 178 $^{\circ}$ C, a LogP of 0.8, and a water solubility of 0.151 mg/mL at 25 $^{\circ}$ C.[7][8]



Experimental Protocols for Characterization

The characterization and quantification of **Deschloro-Zopiclone**, particularly in the context of impurity analysis in Zopiclone drug products, require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a common and effective technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is suitable for the simultaneous quantification of Zopiclone and its related impurities, including **Deschloro-Zopiclone**, in biological matrices or pharmaceutical formulations.

Objective: To develop a robust method for the separation and quantification of **Deschloro-Zopiclone**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Chiral stationary phase column (e.g., Chiralpak ADR-H for enantioselective separation if needed)[9]
- Triple-quadrupole Mass Spectrometer

Methodology:

- Sample Preparation:
 - For biological samples (e.g., plasma): Perform liquid-liquid extraction to isolate the analytes.[9]
 - For pharmaceutical tablets: Dissolve the crushed tablet in a suitable solvent (e.g., a mixture of mobile phase components) and filter to remove excipients.
- Chromatographic Separation:



- Mobile Phase: A mixture of organic solvents such as ethanol, methanol, and acetonitrile,
 with a small percentage of an amine modifier like diethylamine to improve peak shape.[9]
- Flow Rate: Typically around 1.0 mL/min.[9]
- Column Temperature: Maintained at a constant temperature (e.g., 25 °C) for reproducibility.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for this class of compounds.
 - Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
 This involves monitoring specific precursor ion to product ion transitions for **Deschloro-Zopiclone** and an internal standard.
- Quantification:
 - Construct a calibration curve using standards of known **Deschloro-Zopiclone** concentrations.
 - The concentration in the unknown sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.



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Caption: Workflow for LC-MS/MS analysis of **Deschloro-Zopiclone**.



Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of **Deschloro-Zopiclone**.

Objective: To confirm the chemical structure of **Deschloro-Zopiclone** and assign proton (¹H) and carbon (¹³C) signals.

Instrumentation:

• High-field NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

- Sample Preparation: Dissolve a pure sample of **Deschloro-Zopiclone** (typically 5-10 mg) in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
- ¹H NMR:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Expected signals would include aromatic protons from the pyridine and pyrrolopyrazine ring systems, and aliphatic protons from the methylpiperazine moiety.
- 13C NMR:
 - Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
- 2D NMR (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the molecule.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.



 HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

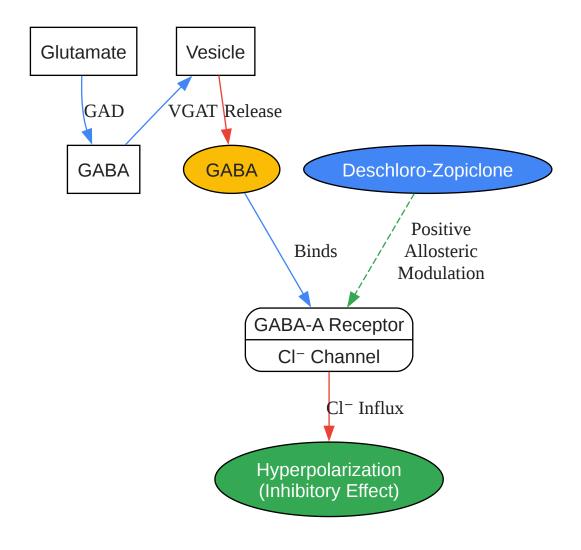
Signaling Pathway and Mechanism of Action

As a close structural analog of Zopiclone, **Deschloro-Zopiclone** is presumed to exert its pharmacological effects through a similar mechanism of action. Zopiclone is a positive allosteric modulator of the GABA-A receptor.[7][10][11]

Modulation of the GABA-A Receptor

The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA).[12][13] Zopiclone, and likely **Deschloro-Zopiclone**, binds to the GABA-A receptor complex at or near the benzodiazepine binding site.[14][15] This binding enhances the effect of GABA, leading to an increased frequency of chloride (CI⁻) channel opening.[16][17] [18] The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a sedative-hypnotic effect.[14][18]





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Caption: Proposed signaling pathway for **Deschloro-Zopiclone** at the GABA-A receptor.

Conclusion

This technical guide consolidates the available data on the physical and chemical properties of **Deschloro-Zopiclone**. While comprehensive experimental data remains limited, the provided information from computational models and analytical methodologies offers a solid foundation for researchers. The structural similarity to Zopiclone provides a strong basis for predicting its pharmacological activity as a GABA-A receptor modulator. Further experimental validation of its properties and pharmacological profile is essential for its use as a reference standard and for a complete understanding of its role in the context of Zopiclone therapy.



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